Thaspine hydrochloride
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Overview
Description
Thaspine hydrochloride is a potent alkaloid derived from the bark of the South American tree Croton lechleri. This compound has garnered significant attention due to its dual topoisomerase inhibitory activity, making it a promising candidate in cancer research . This compound is known for its ability to induce apoptosis in various cancer cell lines, including colon carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thaspine hydrochloride involves several steps. The primary synthetic route includes the preparation of the mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . This solution is then used for further reactions and formulations.
Industrial Production Methods: Industrial production methods for this compound involve the extraction of the total alkaloid from the bark of Croton lechleri, followed by adsorptive separation and elution . The process includes preparing a dissolving solution, adsorption stripping, and preparing the eluent for cleaning and condensation .
Chemical Reactions Analysis
Types of Reactions: Thaspine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a potent acetylcholinesterase inhibitor and cicatrizant .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives that exhibit potent topoisomerase inhibitory activity . These derivatives are crucial in the development of anticancer therapies.
Scientific Research Applications
Thaspine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent topoisomerase inhibitor . In biology, it induces apoptosis in various cancer cell lines, making it a valuable tool in cancer research . In medicine, this compound is being explored for its potential as an anticancer agent . Additionally, it has applications in the industry for the development of new therapeutic agents .
Mechanism of Action
Thaspine hydrochloride exerts its effects by inhibiting both topoisomerase I and II enzymes . It induces conformational activation of pro-apoptotic proteins Bak and Bax, leading to mitochondrial cytochrome c release and mitochondrial membrane permeabilization . This results in widespread apoptosis in cancer cells. The compound also downregulates vascular endothelial growth factor (VEGF) expression and inhibits the proliferation of vascular endothelial cells through the PI3 kinase and MAP kinase signaling pathways .
Comparison with Similar Compounds
Thaspine hydrochloride is unique due to its dual topoisomerase inhibitory activity. Similar compounds include ellipticine and camptothecin, which also inhibit topoisomerase enzymes . this compound stands out due to its effectiveness in cells overexpressing drug efflux transporters, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
CAS No. |
35115-50-5 |
---|---|
Molecular Formula |
C20H20ClNO6 |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione;hydrochloride |
InChI |
InChI=1S/C20H19NO6.ClH/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
ORYWNHKVTVKCMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC.Cl |
Origin of Product |
United States |
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